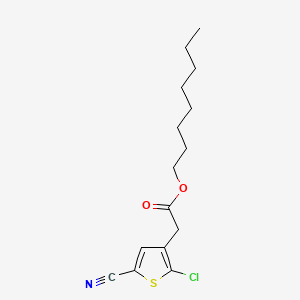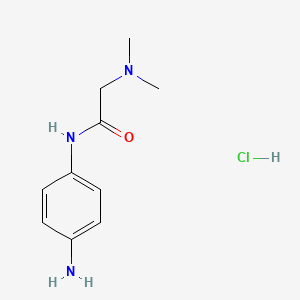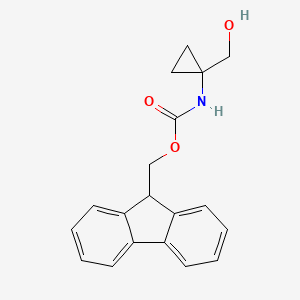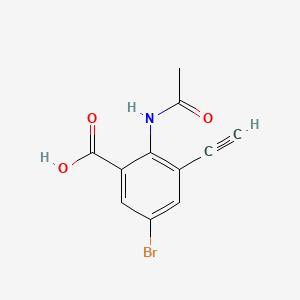
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a 2-methoxy-2-oxoethyl group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide typically involves the reaction of 3-(2-methoxy-2-oxoethyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by the addition of potassium fluoride to precipitate the desired product.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium halides or potassium alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or reduced boron species.
Substitution: Halogenated or alkoxylated derivatives of the original compound.
Scientific Research Applications
Potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, transferring the phenyl group to the palladium center, which then undergoes reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
- Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
- Potassium 2-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(2-methoxy-2-oxoethyl)phenyl]boranuide is unique due to the specific positioning of the 2-methoxy-2-oxoethyl group on the phenyl ring. This structural feature imparts distinct reactivity and stability compared to its isomers and analogs. The compound’s ability to participate in a wide range of chemical reactions, coupled with its stability, makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C9H9BF3KO2 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(2-methoxy-2-oxoethyl)phenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
InChI Key |
OSPRTWMOFNGRHD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CC(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)


![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)

![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)
![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
